molecular formula C19H23N5O2 B5687421 [(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone

Cat. No.: B5687421
M. Wt: 353.4 g/mol
InChI Key: OSTCECCVMQSJDV-SJORKVTESA-N
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Description

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, a morpholine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group. The morpholine ring is then synthesized and attached to the pyrimidine ring. The final step involves the formation of the methanone linkage between the pyrrolidine and pyrimidine rings. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c20-17-13-24(12-16(17)14-4-2-1-3-5-14)18(25)15-10-21-19(22-11-15)23-6-8-26-9-7-23/h1-5,10-11,16-17H,6-9,12-13,20H2/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTCECCVMQSJDV-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C(=O)N3CC(C(C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(C=N2)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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